[(3-Fluoro-4-methylphenyl)methyl](2-methylbutyl)amine
Description
(3-Fluoro-4-methylphenyl)methylamine is a secondary amine featuring a substituted benzyl group and a branched alkyl chain. The aromatic ring is substituted with a fluorine atom at the meta-position and a methyl group at the para-position, while the alkyl chain is a 2-methylbutyl group. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(2)8-15-9-12-6-5-11(3)13(14)7-12/h5-7,10,15H,4,8-9H2,1-3H3 |
InChI Key |
ZRCKZCLUXWVFEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Moiety: 3-Fluoro-4-methylphenyl Derivatives
The aromatic component, 3-fluoro-4-methylphenyl , can be synthesized via electrophilic aromatic substitution or directed ortho/para substitution strategies:
Method A: Direct Fluorination of 4-Methylphenol or 4-Methylbenzene Derivatives
Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). However, regioselectivity is critical to obtain the 3-fluoro position, which may require directing groups or specific reaction conditions.
Method B: Nucleophilic Aromatic Substitution (SNAr)
Starting from 4-methylfluorobenzene, substitution at the meta position can be facilitated via nucleophilic aromatic substitution if suitable leaving groups are present, but this is less common for fluorinated aromatics.
Method C: Synthesis from Aniline Derivatives
As per the synthesis of isothiocyanates, the aromatic ring can be functionalized via diazotization followed by fluorination, or via electrophilic fluorination of methylated aniline derivatives.
Formation of the Methylphenyl Methyl Linkage
Method D: Use of Methylating Agents
The methyl linkage can be introduced via benzylic bromination followed by nucleophilic substitution with amines or via methylation of phenyl intermediates using methyl iodide or dimethyl sulfate under basic conditions.
Method E: Cross-Coupling Reactions
Suzuki or Negishi coupling can be employed to connect the aromatic moiety with a suitable methyl or benzyl halide precursor, offering regioselectivity and functional group tolerance.
Synthesis of the 2-Methylbutyl Amine Fragment
Method F: Reductive Amination
Starting from 2-methylbutanal, reductive amination with ammonia or primary amines provides a straightforward route to the amine.
Method G: Nucleophilic Substitution
Alkylation of ammonia or primary amines with 2-methylbutyl halides (e.g., 2-methylbutyl bromide) under SN2 conditions.
Coupling of Aromatic and Aliphatic Components
Method H: Nucleophilic Substitution or Reductive Amination
The aromatic methyl group can be converted into a suitable electrophile (e.g., benzyl halide), which then reacts with the amine fragment, or via reductive amination of aldehyde intermediates.
Proposed Synthetic Route
Based on the above analysis, a feasible synthetic pathway involves:
| Step | Description | Reagents & Conditions | References/Notes |
|---|---|---|---|
| 1 | Synthesis of 3-fluoro-4-methylphenyl intermediate | Electrophilic fluorination or diazotization followed by fluorination | Literature: electrophilic fluorination agents (e.g., NFSI) |
| 2 | Formation of benzyl linkage | Nucleophilic substitution of methylated aromatic derivative | Using methyl halides or via Suzuki coupling |
| 3 | Preparation of 2-methylbutyl amine | Reductive amination of 2-methylbutanal | Common in amine synthesis |
| 4 | Coupling of aromatic and aliphatic fragments | Reductive amination or SN2 reaction | Using formaldehyde or benzyl halides |
| 5 | Final amine formation | Purification via chromatography | Standard purification techniques |
Data Tables Summarizing Key Reagents and Conditions
| Synthetic Step | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|
| Aromatic fluorination | NFSI, HF, or Selectfluor | Room temperature, inert atmosphere | High regioselectivity |
| Benzyl linkage formation | Methyl halide (e.g., methyl bromide) | Basic conditions, reflux | Moderate to high yield |
| Amine synthesis | 2-methylbutanal + NH3 | Reductive amination, NaBH3CN | Good selectivity |
| Coupling | Formaldehyde or benzyl halide | Mild heating, solvent | High efficiency |
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring can enhance binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- (3-Bromo-4-fluorophenyl)methylamine (CAS 1039971-23-7): The bromine substitution at the meta-position increases molecular weight (274.17 g/mol vs. The 3-methylbutan-2-yl chain introduces additional steric hindrance compared to the 2-methylbutyl group . Key Difference: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity .
1-(4-Fluorophenyl)ethylamine (C₁₃H₂₀FN):
- This compound lacks the para-methyl group on the aromatic ring, reducing steric bulk and electronic donating effects. The ethyl linker between the phenyl and amine groups increases conformational flexibility .
- Key Difference : Absence of the para-methyl group may decrease interactions with hydrophobic binding pockets in biological targets .
Variations in the Alkyl Chain
- This could impact bioavailability in pharmaceutical applications . Key Difference: Tert-butyl’s rigidity may limit conformational adaptability in enzyme-binding sites compared to the flexible 2-methylbutyl chain .
- (S)-2-Methylbutyl methylphosphonofluoridate (CAS 137-32-6): While structurally distinct (organophosphate), the shared 2-methylbutyl group highlights its role in enhancing lipophilicity. The phosphonofluoridate group introduces significant reactivity, contrasting with the inert amine in the main compound .
Hybrid Scaffolds
- [4-(2-Chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine: Incorporates the 3-fluoro-4-methylphenyl group into a thiazole-based scaffold. The addition of a thiazole ring and cyclopropyl group enhances π-π stacking and steric complexity, likely influencing antiproliferative or antimicrobial activity .
Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (3-Fluoro-4-methylphenyl)methylamine | C₁₃H₁₉FN | 209.30 (calculated) | 3-F, 4-CH₃, 2-methylbutyl |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Br, 4-F, 3-methylbutan-2-yl |
| 1-(4-Fluorophenyl)ethylamine | C₁₃H₂₀FN | 209.31 | 4-F, ethyl linker, 2-methylbutyl |
Biological Activity
(3-Fluoro-4-methylphenyl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of (3-Fluoro-4-methylphenyl)methylamine can be summarized as follows:
- Molecular Formula: C12H16FN
- Molecular Weight: 195.26 g/mol
- Functional Groups: Fluorinated aromatic ring, amine group
The presence of the fluorine atom enhances the compound's reactivity, while the bulky 2-methylbutyl group contributes to its unique properties, potentially influencing its biological interactions.
The biological activity of (3-Fluoro-4-methylphenyl)methylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorinated aromatic structure is believed to enhance binding affinity to these targets, facilitating modulation of their activity. The amine group can participate in hydrogen bonding, which may further stabilize interactions with biological macromolecules .
1. Antioxidant Activity
Preliminary studies indicate that (3-Fluoro-4-methylphenyl)methylamine exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases.
2. Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications.
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 45.0 ± 3.0 | |
| Butyrylcholinesterase | 50.5 ± 2.5 |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of (3-Fluoro-4-methylphenyl)methylamine in a model of neurodegeneration. The compound was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that (3-Fluoro-4-methylphenyl)methylamine could inhibit pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
